5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H6BrNO2. This compound is characterized by a pyrrole ring substituted with a bromine atom at the 5-position, a methoxy group at the 3-position, and an aldehyde group at the 2-position. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology and are used for the treatment of various disorders including cancer and microbial infections .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect a variety of biochemical pathways, leading to downstream effects such as the inhibition of cancer cell growth .
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a variety of biologically significant properties, including anti-cancer and anti-microbial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Protection of the Pyrrole Nitrogen: The pyrrole nitrogen is protected using a suitable protecting group such as triisopropylsilyl chloride.
Formylation: The protected pyrrole undergoes formylation using Vilsmeier reagent to introduce the aldehyde group at the 2-position.
Bromination: The formylated pyrrole is then brominated at the 5-position using N-bromosuccinimide (NBS).
Methoxylation: Finally, the methoxy group is introduced at the 3-position using a suitable methoxylating agent.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Major Products Formed:
Oxidation: 5-bromo-3-methoxy-1H-pyrrole-2-carboxylic acid.
Reduction: 5-bromo-3-methoxy-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrole derivatives. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is used in medicinal chemistry for the development of new pharmaceuticals. It serves as an intermediate in the synthesis of potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
5-Bromo-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methoxy group.
3-Methoxy-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-3-methoxy-1H-indole-2-carbaldehyde: Similar structure but with an indole ring instead of a pyrrole ring.
Uniqueness: 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is unique due to the presence of both bromine and methoxy substituents on the pyrrole ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
803712-69-8 |
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Molecular Formula |
C6H6BrNO2 |
Molecular Weight |
204 |
Purity |
95 |
Origin of Product |
United States |
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